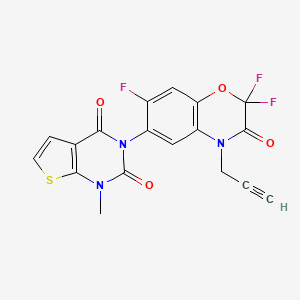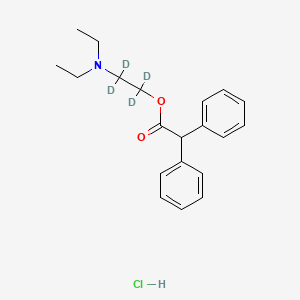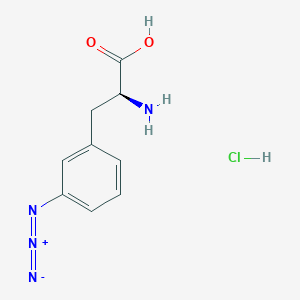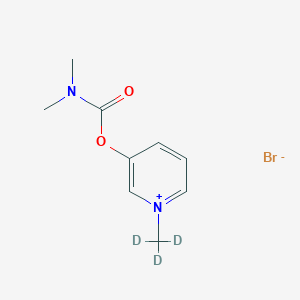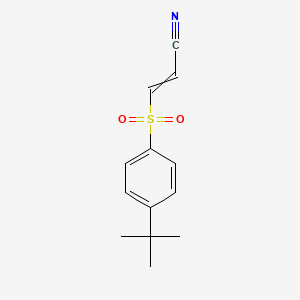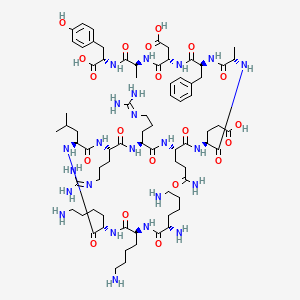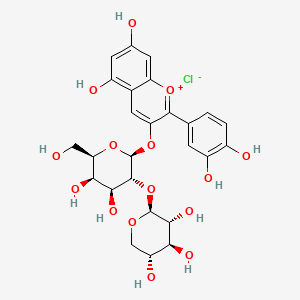
ORL1 antagonist 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ORL1 antagonist 1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions. One documented synthesis route involves the use of a chiral synthesis approach to produce the compound with high selectivity and yield .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of protecting groups, selective reductions, and coupling reactions .
Chemical Reactions Analysis
Types of Reactions: ORL1 antagonist 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions can be employed to introduce different substituents onto the core structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups .
Scientific Research Applications
Chemistry: ORL1 antagonist 1 is used in chemical research to study the structure-activity relationships of opioid receptor-like 1 receptor antagonists. It helps in understanding the binding interactions and receptor activation mechanisms .
Biology: In biological research, this compound is used to investigate the physiological roles of the nociceptin opioid peptide receptor. It helps in studying the receptor’s involvement in pain modulation, mood disorders, and learning processes .
Medicine: It is being explored as a therapeutic agent for conditions where modulation of the nociceptin opioid peptide receptor is beneficial .
Industry: In the pharmaceutical industry, this compound is used in drug development and screening assays to identify new therapeutic compounds targeting the nociceptin opioid peptide receptor .
Mechanism of Action
ORL1 antagonist 1 exerts its effects by binding to the nociceptin opioid peptide receptor and blocking its activation by endogenous ligands such as nociceptin/orphanin FQ. This inhibition prevents the receptor from triggering downstream signaling pathways, which can modulate various physiological processes, including pain perception and mood regulation .
Comparison with Similar Compounds
J-113397: Another ORL1 receptor antagonist with a similar structure and function.
Ro64-6198: An ORL1 receptor agonist that promotes receptor activation.
Uniqueness: ORL1 antagonist 1 is unique in its high selectivity and potency for the nociceptin opioid peptide receptor. It has been shown to have a higher binding affinity and selectivity compared to other similar compounds, making it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C20H22ClN5 |
|---|---|
Molecular Weight |
367.9 g/mol |
IUPAC Name |
N-[[1-(3-chloropyridin-2-yl)-4-methyl-5-pyridin-3-ylpyrazol-3-yl]methyl]cyclopentanamine |
InChI |
InChI=1S/C20H22ClN5/c1-14-18(13-24-16-7-2-3-8-16)25-26(20-17(21)9-5-11-23-20)19(14)15-6-4-10-22-12-15/h4-6,9-12,16,24H,2-3,7-8,13H2,1H3 |
InChI Key |
GZENXSQONSXYLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1CNC2CCCC2)C3=C(C=CC=N3)Cl)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


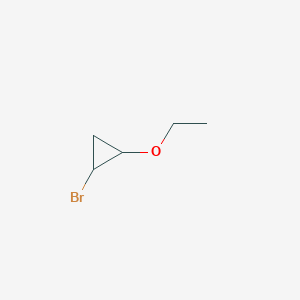
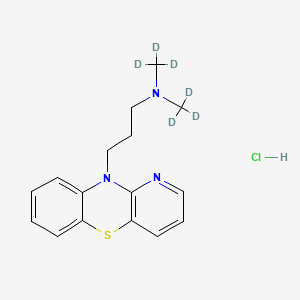
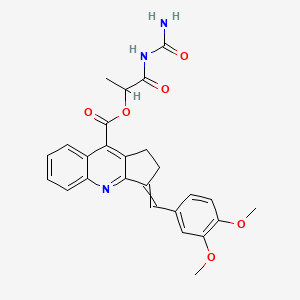
![(2S,3R)-2-acetamido-3-hydroxy-N-[(2R)-3-hydroxy-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]butanamide;acetic acid](/img/structure/B12430014.png)
